(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring, a methoxybenzyl group, and a tert-butyl carbamate moiety. This compound is of interest due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBYHCXGAADHA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.
Carbamate Formation: The tert-butyl carbamate moiety is introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The methoxybenzyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the benzyl group to a ketone or carboxylic acid derivative. For example:
Key Conditions :
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Solvent: Water or acetone
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Temperature: 0–25°C
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Yield: Moderate (50–70%) depending on reaction time.
Reduction Reactions
The carbamate moiety can be reduced to form secondary amines. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl group without affecting the methoxybenzyl substituent:
Typical Conditions :
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Solvent: Tetrahydrofuran (THF) or diethyl ether
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Temperature: Reflux (40–66°C)
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Yield: 60–85%.
Substitution Reactions
The tert-butyl carbamate group participates in nucleophilic substitutions. For instance, deprotection with trifluoroacetic acid (TFA) yields a free amine, enabling further functionalization :
Conditions :
Hydrolysis Reactions
Acidic hydrolysis cleaves the carbamate group, producing pyrrolidine derivatives. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol facilitates this transformation:
Conditions :
-
Temperature: 60–80°C
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Yield: 70–80%.
Comparative Reactivity
The stereochemistry (S-configuration) influences reaction outcomes. For example, oxidation rates differ between enantiomers due to steric effects, with the (S)-form showing marginally faster kinetics in benzyl group oxidation .
Scientific Research Applications
Chemistry
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic use.
- Receptor Binding : Studies have shown that it may interact with neurotransmitter receptors, influencing central nervous system functions. This interaction is particularly relevant in the context of neuropharmacology.
Medicine
Ongoing research is exploring the therapeutic applications of this compound:
- Drug Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurodegenerative diseases and other CNS disorders.
- Case Study Example : A study demonstrated that derivatives of this compound showed promising results in preclinical models for conditions like anxiety and depression, highlighting its potential as a therapeutic agent.
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials. Its unique properties could lead to innovations in material science and chemical manufacturing processes.
The biological activity of this compound is primarily attributed to its interaction with:
- Enzymes : It may act as an inhibitor for enzymes involved in neurotransmitter metabolism.
- Receptors : The compound has shown potential in binding to receptors associated with mood regulation and cognitive functions.
Data Tables
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Enables the development of novel compounds |
| Biology | Enzyme inhibition, receptor binding | Potential modulation of CNS pathways |
| Medicine | Drug development for CNS disorders | Promising preclinical results in anxiety treatment |
| Industry | Specialty chemicals production | Innovations in material science |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate: shares structural similarities with other carbamate derivatives and pyrrolidine-containing compounds.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: is another compound with a similar methoxybenzyl group and tert-butyl moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral nature, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
(S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 306.40 g/mol
- CAS Number : 1286207-69-9
- Chemical Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxybenzyl moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. The compound has shown promise in modulating neurotransmitter systems, particularly those related to the central nervous system (CNS).
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, this compound was tested against various bacterial strains, showing notable inhibitory effects:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 12 | 25 |
| Escherichia coli | 14 | 20 |
| Pseudomonas aeruginosa | 11 | 30 |
| Candida albicans | 10 | 15 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .
Cytotoxic Activity
The cytotoxic potential of this compound was assessed using various cancer cell lines. The compound exhibited varying levels of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 18.5 |
| MCF-7 (breast cancer) | 22.0 |
| A549 (lung cancer) | 15.0 |
The findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further exploration in anticancer research .
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.
- Analgesic Properties : Research indicated that this compound might possess analgesic properties by modulating pain pathways in the CNS, potentially offering a new avenue for pain management therapies.
- Anti-inflammatory Activity : Inflammation models demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels, suggesting its potential application in treating inflammatory diseases .
Q & A
Q. What are the key steps and critical reaction conditions in synthesizing (S)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate?
The synthesis involves:
- Pyrrolidine ring formation : Typically via cyclization of γ-aminobutyraldehyde derivatives or reductive amination.
- Substituent introduction : The 3-methoxybenzyl group is introduced via alkylation or nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar) using solvents like THF or DCM .
- Carbamate protection : The tert-butyl carbamate moiety is added using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., NaHCO₃) . Critical conditions include maintaining low temperatures (0–5°C) during sensitive steps and optimizing catalyst use (e.g., Pd catalysts for coupling reactions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and stereochemistry?
- NMR : ¹H and ¹³C NMR confirm substituent positions, with methoxy protons resonating at ~3.7–3.8 ppm and pyrrolidine ring protons showing distinct splitting patterns .
- X-ray crystallography : Resolves absolute stereochemistry and 3D conformation, critical for understanding binding interactions .
- Chiral HPLC or polarimetry : Validates enantiopurity (>99% ee) by comparing retention times or optical rotation against standards .
Q. What biological targets or pathways are associated with this compound?
- Enzyme inhibition : The carbamate group stabilizes interactions with serine hydrolases or proteases, while the 3-methoxybenzyl moiety may modulate receptor binding (e.g., GPCRs or neurotransmitter transporters) .
- Neuropharmacology : Structural analogs show affinity for dopamine/norepinephrine transporters, suggesting potential CNS applications .
Advanced Research Questions
Q. How do steric and electronic properties of the 3-methoxybenzyl group influence binding to biological targets?
- Steric effects : The methoxy group's para position reduces steric hindrance compared to ortho-substituted analogs, enhancing fit into hydrophobic enzyme pockets .
- Electronic effects : Methoxy’s electron-donating nature increases electron density on the benzyl ring, improving π-π stacking with aromatic residues in target proteins (e.g., tyrosine in active sites) .
- Modeling : Molecular dynamics simulations (e.g., using AutoDock Vina) quantify binding energies and predict substituent effects .
Q. What experimental strategies resolve enantiomeric impurities during synthesis?
- Chiral auxiliaries : Use (S)-proline derivatives to enforce stereoselectivity during pyrrolidine ring formation .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .
- Crystallization-induced asymmetric transformation (CIAT) : Enhances enantiopurity via selective crystallization under controlled conditions .
Q. How does the 3-methoxy substituent impact biological activity compared to halogenated analogs (e.g., bromo or chloro derivatives)?
- Activity trends : Methoxy-substituted analogs generally exhibit higher metabolic stability than bromo derivatives (e.g., t₁/₂ increased by 2–3× in liver microsomes) due to reduced oxidative dehalogenation .
- Binding affinity : Bromo analogs show stronger enzyme inhibition (IC₅₀ ~50 nM vs. 120 nM for methoxy) but higher cytotoxicity (CC₅₀ <10 µM vs. >50 µM) .
- SAR studies : Systematic substitution (e.g., 3-F, 3-Cl, 3-OCH₃) reveals methoxy optimizes balance between potency and safety .
Methodological Notes
- Contradictions in data : Discrepancies in reported IC₅₀ values (e.g., 50–200 nM for similar targets) may arise from assay conditions (e.g., buffer pH, cofactors) .
- Advanced synthesis : Continuous flow systems improve yield (>85%) and reduce racemization in industrial-scale production .
- Biological assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for precise quantification of target engagement in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
